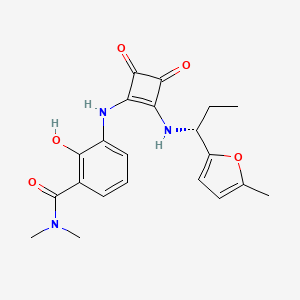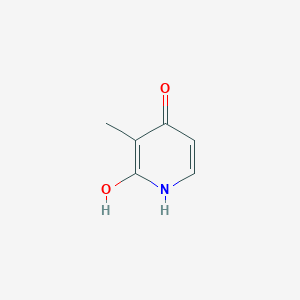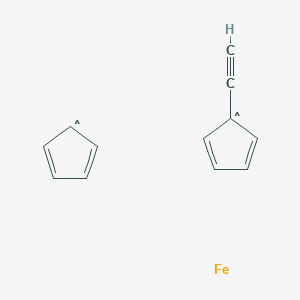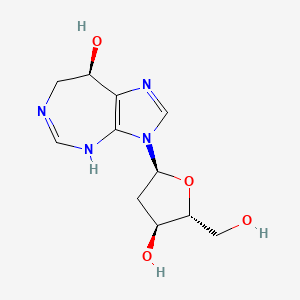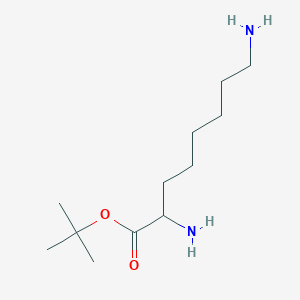![molecular formula C19H23N4NaO3 B7934307 sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate](/img/structure/B7934307.png)
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” is a chemical substance registered in the PubChem database
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific steps and conditions . These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.
Industrial Production Methods
Industrial production of “this compound” would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure efficiency, yield, and safety. The use of advanced technologies such as continuous flow reactors and automated systems could enhance the production process.
Chemical Reactions Analysis
Types of Reactions
“sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.
Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Combination: This reaction involves the combination of two or more substances to form a single new substance.
Common Reagents and Conditions
The common reagents and conditions used in these reactions depend on the specific type of reaction. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of “this compound” may produce oxidized derivatives, while reduction may produce reduced derivatives.
Scientific Research Applications
“sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” has various scientific research applications, including:
Chemistry: It can be used as a reagent or intermediate in chemical synthesis.
Medicine: It could be investigated for its potential therapeutic effects or as a diagnostic tool.
Industry: It may be used in the production of materials, chemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of “sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, some compounds may inhibit enzyme activity, while others may modulate receptor function .
Comparison with Similar Compounds
Similar Compounds
“sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar molecular frameworks or reactivity patterns can be identified using databases such as PubChem .
Uniqueness
The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial applications. Comparing it with similar compounds can provide insights into its potential advantages or limitations.
Properties
IUPAC Name |
sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGJSGZYXYOYQT-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N4NaO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
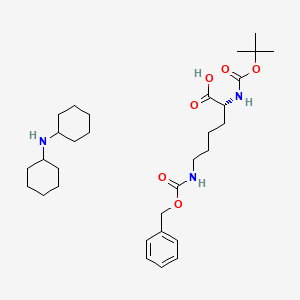
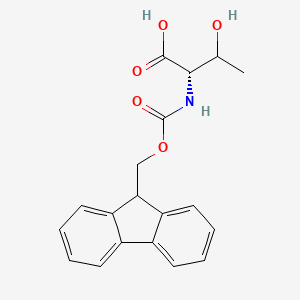
![(6S)-7-amino-8-oxo-3-[1-(2H-tetrazol-5-ylsulfanyl)ethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B7934242.png)
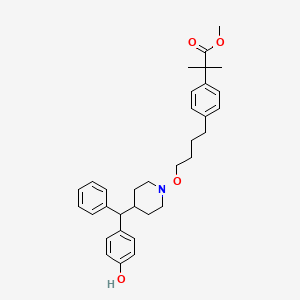
![[(3R)-2-oxoazepan-3-yl]azanium;chloride](/img/structure/B7934245.png)

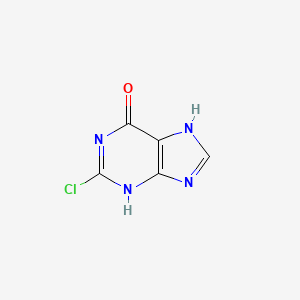
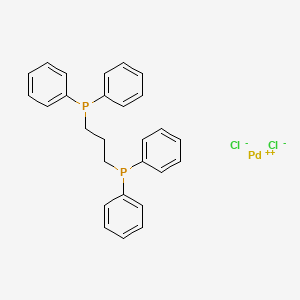
![5,7-dichloro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B7934283.png)
